2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound with the molecular formula C15H12N4O and a molecular weight of 264.28 g/mol This compound is notable for its unique structure, which includes a chromene core fused with a pyridine ring and substituted with amino groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of salicylaldehyde, malononitrile, and 3-aminopyridine in the presence of a catalyst under reflux conditions . The reaction is usually carried out in ethanol or a similar solvent, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and pyridine groups. These interactions can modulate biological pathways, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,7-Diamino-4-(3-bromo-phenyl)-4H-chromene-3-carbonitrile: Similar structure but with a bromine substituent on the phenyl ring.
2,7-Diamino-4-(3,4-dimethoxy-phenyl)-4H-chromene-3-carbonitrile: Contains methoxy groups on the phenyl ring.
Uniqueness
2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its combination of a chromene core with a pyridine ring and multiple functional groups. This structure provides a versatile platform for chemical modifications and potential bioactivity, making it a valuable compound in research and development.
Properties
IUPAC Name |
2,7-diamino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c20-9-15-17(11-3-2-8-23-10-11)14-7-6-12-13(4-1-5-16(12)21)18(14)24-19(15)22/h1-8,10,17H,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGNBOZWIXZCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N)C(=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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